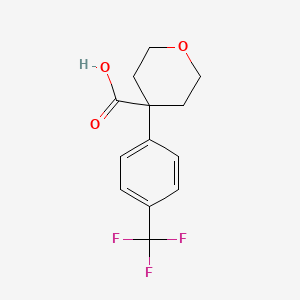
4-(4-(Trifluoromethyl)phenyl)tetrahydro-2H-pyran-4-carboxylic acid
Übersicht
Beschreibung
4-(4-(Trifluoromethyl)phenyl)tetrahydro-2H-pyran-4-carboxylic acid, also known as TFP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TFP is a tetrahydropyran derivative that has a trifluoromethyl group attached to its phenyl ring.
Wissenschaftliche Forschungsanwendungen
Synthesis Applications
- Synthesis of p-Aminobenzoic Acid Diamides : The compound has been utilized in synthesizing p-aminobenzoic acid diamides, showcasing its potential in complex chemical reactions and pharmaceutical synthesis (Agekyan & Mkryan, 2015).
- Formation of Trifluoromethyl-Containing Derivatives : It is involved in the synthesis of various trifluoromethyl-containing derivatives, highlighting its role in developing novel compounds with potential pharmaceutical applications (Usachev et al., 2011).
Catalytic and Mechanistic Studies
- Catalytic Role in Amidation Processes : The compound's derivatives have been used as catalysts in dehydrative amidation, demonstrating their importance in facilitating chemical transformations (Wang et al., 2018).
- Mechanistic Insight in Chemical Reactions : Studies have explored the mechanism of reactions involving this compound, providing valuable insights into its chemical behavior and interactions (Ota et al., 2012).
Development of New Synthetic Methods
- New Methods for Synthesizing Complex Molecules : Research has focused on developing new synthetic methods using this compound, contributing to the advancement of synthetic chemistry (Ikemoto et al., 2005).
Wirkmechanismus
Target of Action
The primary targets of the compound “4-(4-(Trifluoromethyl)phenyl)tetrahydro-2H-pyran-4-carboxylic acid” are currently unknown. The compound is a unique chemical provided for early discovery researchers
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. As the compound is in the early stages of research, these effects will be elucidated as more studies are conducted .
Eigenschaften
IUPAC Name |
4-[4-(trifluoromethyl)phenyl]oxane-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3O3/c14-13(15,16)10-3-1-9(2-4-10)12(11(17)18)5-7-19-8-6-12/h1-4H,5-8H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEFAEXKXCYIFIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=C(C=C2)C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2Z)-2-(Furan-2-ylmethylidene)-8-(pyridin-2-ylmethyl)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one;propan-2-ol](/img/structure/B2478084.png)
![(2,2-Difluoro-5-azaspiro[2.5]octan-5-yl)-[4-(trifluoromethyl)phenyl]methanone](/img/structure/B2478087.png)
![3-(benzo[d][1,3]dioxol-5-yl)-5-(1-((3,5-dimethylisoxazol-4-yl)methyl)-1H-pyrrol-2-yl)-1,2,4-oxadiazole](/img/structure/B2478088.png)

![N-(benzo[d]thiazol-2-yl)-3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)propanamide](/img/structure/B2478092.png)
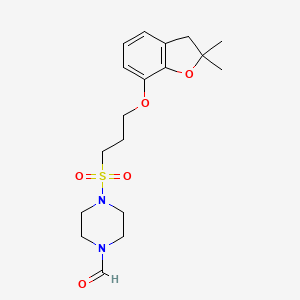
![N-(3-(benzo[d]thiazol-2-ylthio)-4-hydroxynaphthalen-1-yl)-4-ethoxybenzenesulfonamide](/img/structure/B2478094.png)
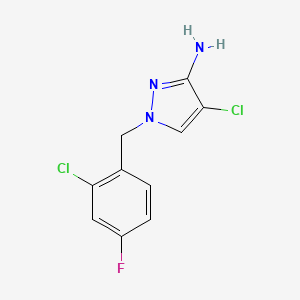
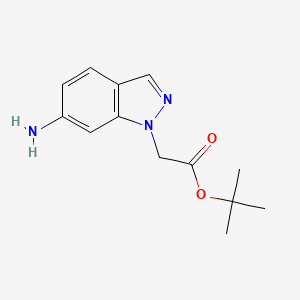

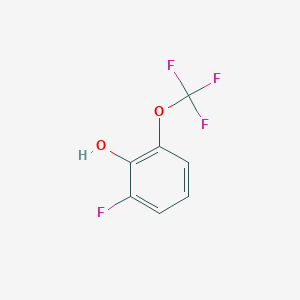
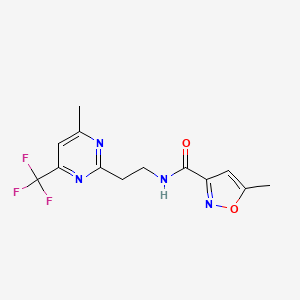
![ethyl 2-(2-((4-(2-methoxyphenyl)-5-((4-methyl-3-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2478106.png)
![N-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)but-2-ynamide](/img/structure/B2478107.png)